molecular formula C9H4BrFO3 B2360698 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid CAS No. 1249506-21-5

5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid

Cat. No.: B2360698
CAS No.: 1249506-21-5
M. Wt: 259.03
InChI Key: HYGHONKWDFABHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid typically involves multiple steps:

    Starting Material: The process begins with 5-bromobenzofuran.

    Nitration: 5-bromobenzofuran is reacted with nitrophenol to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Esterification: The amine is esterified to form the carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Esterification: The carboxylic acid group can be esterified to form esters.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while nucleophilic substitution can introduce various functional groups at the bromine or fluorine positions .

Scientific Research Applications

5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms in 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid makes it unique compared to its analogs. This dual substitution can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes a benzofuran moiety with bromine and fluorine substitutions. These modifications enhance its chemical reactivity and biological activity. The compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as proliferation, apoptosis, and signal transduction pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation, leading to reduced cell growth.
  • Cell Signaling Interference : It affects key signaling pathways that regulate cellular metabolism and survival.
  • Antimicrobial Activity : Exhibits potential antimicrobial properties against various bacterial and fungal strains.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HeLa (Cervical Cancer)15.0

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer potential.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

PathogenMIC (µM)Reference
Staphylococcus aureus8.0
Escherichia coli6.5
Candida albicans12.0

These results indicate that this compound possesses moderate to strong antimicrobial activity.

Case Studies

  • Anticancer Study : A recent study focused on the effects of this compound on MCF-7 cells revealed that it induces apoptosis through the activation of caspase pathways, leading to cell death. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial properties against multidrug-resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis.

Properties

IUPAC Name

5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHONKWDFABHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of [(4-bromo-2-fluoro-6-formylphenyl)oxy]acetic acid (3.79 mmol) in acetic anhydride (10 mL) was treated with sodium acetate (11.37 mmol). The resulting solution was heated to reflux and stirred overnight. The brown reaction solution was allowed to cool to room temperature, and was diluted with toluene (10 mL). The solution was then treated with 1N aq NaOH (20 mL) and was stirred at room temperature for 30 min. The solution was then further diluted with water (50 mL) and was extracted using hexanes. The aqueous phase was then acidifed to pH˜1 using 1N aq HCl, and was extracted with ethyl acetate. The ethyl acetate layers were combined, washed with saturated aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated in vacuo to provide the title compound (0.47 g, 48% yield) which was used without further purification. MS(ES)+ m/e 258.5, 260.7 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.88 (d, J=1.77 Hz, 1H) 7.75 (dd, J=10.36, 1.77 Hz, 1H) 7.69 (d, J=2.53 Hz, 1H).
Quantity
3.79 mmol
Type
reactant
Reaction Step One
Quantity
11.37 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.